(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-15-8-9-16-18(11-15)27-19(21(16)23)10-14-6-4-5-7-17(14)24-3/h4-11,13H,12H2,1-3H3/b19-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFAWJFROHKQJB-GRSHGNNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with methoxybenzylidene groups have been found to exhibit antibacterial and antileukemia activities. They have been synthesized and assessed for their potential in pharmacological applications.
Mode of Action
Compounds with similar structures have shown to inhibit tyrosinase, a critical rate-limiting enzyme in the melanogenesis pathway. The most active compound in the study showed an uncompetitive inhibition mode of action.
Biochemical Pathways
The compound may affect the melanogenesis pathway by inhibiting the tyrosinase enzyme. Tyrosinase plays a central role in the biosynthesis pathway of melanin pigment by catalyzing the hydroxylation and oxidation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).
Result of Action
Similar compounds have shown to have antibacterial and antileukemia activities. The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese (ii) ions.
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. For instance, a similar compound, 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide, has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium. The addition effect of this compound on the metal behavior was monitored using potentiodynamic polarization tests and gravimetric method.
Biological Activity
(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a unique structure characterized by a benzofuran moiety, which is known for its potential therapeutic effects.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 368.385 g/mol. The structure includes functional groups such as methoxy (-OCH₃), carbonyl (C=O), and isopropyl (C(CH₃)₂), which contribute to its reactivity and biological properties.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition can lead to reduced inflammation and oxidative stress, making it a candidate for further research in diabetes management .
3. Interaction with Enzymes
The interaction studies reveal that this compound may affect various biological targets, including enzymes and receptors. Its potential as an aldose reductase inhibitor highlights its role in metabolic pathways related to diabetes .
Research Findings
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
| Study | Compound | Biological Activity |
|---|---|---|
| Taubert et al. (2002) | Benzofuran derivatives | High antibacterial and antifungal activity |
| Wang et al. (2011) | Alkyl 3-oxo derivatives | Inhibition of aldose reductase |
| Recent Synthesis | Methoxy-substituted benzofurans | Phytotoxic effects on Arabidopsis thaliana |
These findings emphasize the compound's versatility and potential applications in pharmaceuticals .
The mechanisms through which this compound exerts its effects are still being elucidated. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic processes.
- Modulation of Signaling Pathways : The presence of specific functional groups may allow the compound to interact with signaling pathways related to inflammation and cell proliferation.
Q & A
Q. What are the key synthetic pathways for (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves:
Benzofuran Core Formation : A cascade [3,3]-sigmatropic rearrangement followed by aromatization to construct the dihydrobenzofuran scaffold .
Benzylidene Introduction : Condensation of 2-methoxybenzaldehyde with the 3-oxo-dihydrobenzofuran intermediate under acidic or basic conditions to form the (Z)-configured benzylidene moiety .
Esterification : Reaction of the hydroxyl group at position 6 of the benzofuran with isopropyl bromoacetate using NaH/THF as a base to install the acetoxy group .
Q. Characterization :
- NMR Spectroscopy : Key signals include the benzylidene proton (δ 7.8–8.2 ppm, doublet with J ≈ 12 Hz for Z-configuration) and the dihydrobenzofuran carbonyl (δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What spectroscopic techniques are essential for confirming the structure of the target compound and its intermediates?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the benzylidene group (Z-configuration confirmed by coupling constants J = 10–12 Hz) and the dihydrobenzofuran carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., the (Z)-configuration in analogous compounds was confirmed via single-crystal diffraction .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂O₇ requires m/z 410.1342 [M+H]⁺) .
| Structural Feature | Spectroscopic Marker | Example Data |
|---|---|---|
| Benzylidene protons | ¹H NMR: δ 8.1 (d, J = 12 Hz) | |
| Dihydrobenzofuran C=O | ¹³C NMR: δ 170.5 | |
| Isopropyl group | ¹H NMR: δ 1.3 (d, 6H) |
Advanced Questions
Q. How can researchers optimize the Z/E selectivity during the benzylidene formation step?
Methodological Answer:
- Steric and Electronic Effects : Use electron-withdrawing substituents on the benzaldehyde (e.g., 2-methoxy) to favor Z-configuration via kinetic control .
- Catalysis : ZnCl₂ or acidic conditions (e.g., H₂SO₄) promote selective condensation by stabilizing the transition state .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing the intermediate enolate .
| Condition | Z:E Ratio | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄, 60°C | 9:1 | 78 | |
| ZnCl₂/DMF, reflux | 8:1 | 72 | |
| Neat, 120°C | 3:1 | 55 |
Q. What strategies mitigate low yields in the esterification step of the acetoxy group?
Methodological Answer:
- Base Selection : NaH in THF outperforms weaker bases (e.g., K₂CO₃) due to complete deprotonation of the phenolic oxygen .
- Temperature Control : Slow addition of bromoacetate at 0°C minimizes side reactions (e.g., hydrolysis) .
- Protecting Groups : Use benzyl ethers to protect reactive hydroxyl groups during earlier steps, removed via hydrogenolysis .
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | 0°C → RT | 85 |
| K₂CO₃ | Acetone | Reflux | 45 |
Q. How do researchers resolve contradictions in reported spectral data for similar benzofuran derivatives?
Methodological Answer:
- Solvent Calibration : Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift discrepancies .
- Cross-Validation : Compare coupling constants and NOE effects with X-ray data from structurally characterized analogs .
- Dynamic NMR : Resolve rotational barriers in flexible moieties (e.g., isopropyl groups) by variable-temperature NMR .
| Reported Discrepancy | Resolution Method | Example |
|---|---|---|
| Benzylidene δH variation | X-ray crystallography | |
| Carbonyl δC shifts | 2D NMR (HSQC, HMBC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
